

Application Notes and Protocols: Synthesis of 4-Nitro-phenyl-N-benzylcarbamate from Benzylamine

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Compound of Interest

Compound Name: 4-Nitro-phenyl-N-benzylcarbamate

Cat. No.: B051582

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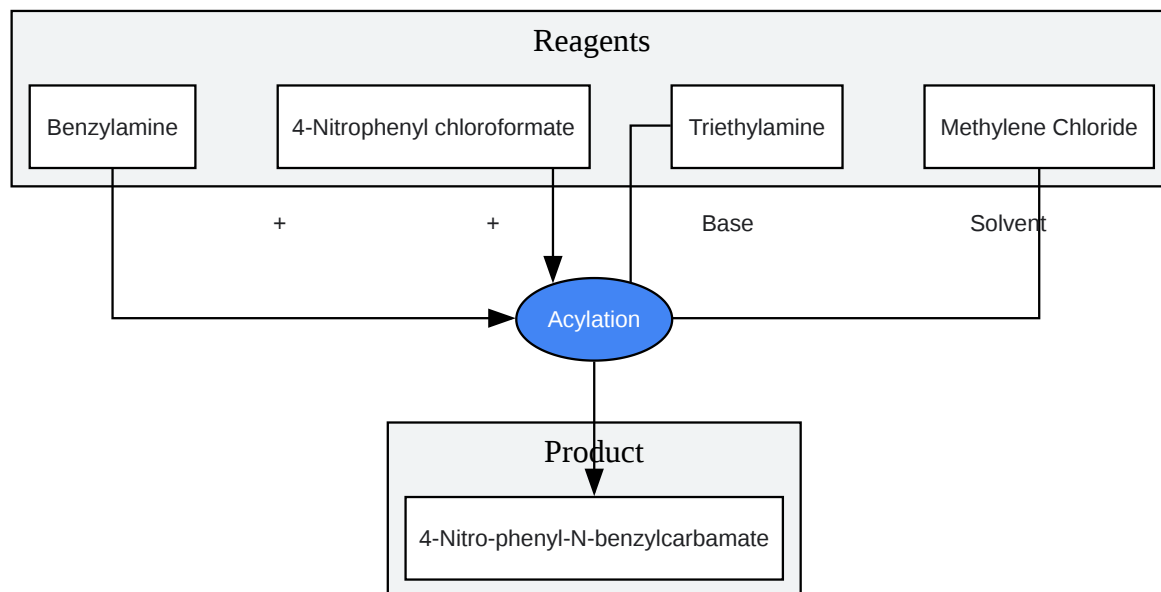
Abstract

This document provides a detailed protocol for the synthesis of **4-Nitro-phenyl-N-benzylcarbamate**, a valuable intermediate in organic synthesis, particularly in the preparation of ureas and as a protecting group for amines. The synthesis involves the acylation of benzylamine with 4-nitrophenyl chloroformate. This method is efficient, yielding the product in high purity. The protocol described herein is adapted from established literature procedures and is suitable for laboratory-scale synthesis.

Introduction

4-Nitrophenyl carbamates are versatile reagents in medicinal chemistry and drug design. The 4-nitrophenyl group serves as an excellent leaving group, facilitating the reaction of the carbamate with nucleophiles. The title compound, **4-Nitro-phenyl-N-benzylcarbamate**, is a key building block for the synthesis of various biologically active molecules. Its preparation from benzylamine and 4-nitrophenyl chloroformate is a straightforward and common transformation in organic synthesis. The reaction proceeds via a nucleophilic acyl substitution, where the amine functionality of benzylamine attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate linkage and elimination of hydrochloric acid, which is neutralized by a base.

Chemical Reaction



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Caption: Reaction scheme for the synthesis of **4-Nitro-phenyl-N-benzylcarbamate**.

Experimental Protocol

This protocol is based on the method described in the Journal of Emerging Investigators[1].

Materials and Reagents

Reagent	Supplier	Grade
Benzylamine	AK Scientific	Reagent Grade
4-Nitrophenyl chloroformate	AK Scientific	Reagent Grade
Triethylamine	AK Scientific	Reagent Grade
Methylene chloride (DCM)	Fisher	ACS Grade
Ethyl acetate	JT Baker	HPLC Grade
Hexanes	Stellar Chemical	ACS Grade
Silica gel (for chromatography)	-	230-400 mesh

Equipment

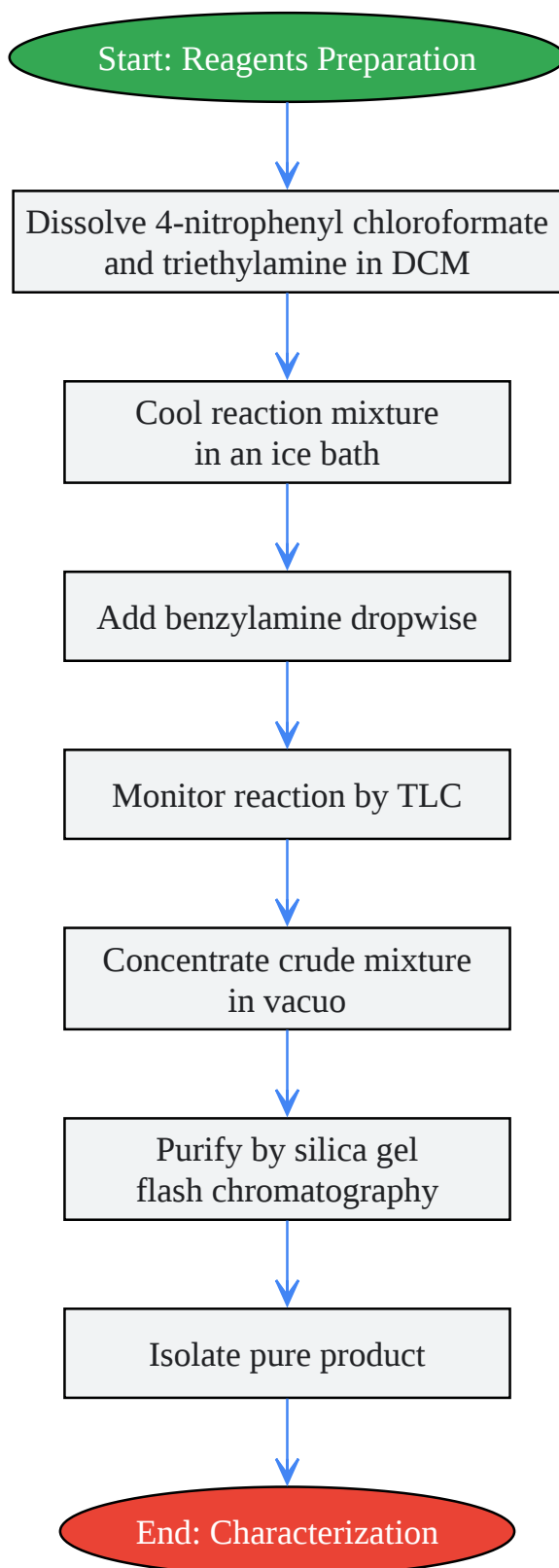
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Thin-layer chromatography (TLC) plates (silica gel)
- UV lamp for TLC visualization
- Rotary evaporator
- Flash chromatography setup
- Standard laboratory glassware

Procedure

- Reaction Setup: Dissolve 4-nitrophenyl chloroformate (1.0 eq.) and triethylamine (1.0 eq.) in methylene chloride in a round-bottom flask equipped with a magnetic stir bar.

- Cooling: Cool the reaction mixture in an ice bath.
- Addition of Benzylamine: Add benzylamine (1.8 eq.) dropwise to the cooled reaction mixture using a dropping funnel over a period of 10-15 minutes.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes.
- Work-up: Once the reaction is complete (as indicated by TLC), concentrate the crude reaction mixture in vacuo using a rotary evaporator.
- Purification: Purify the resulting crude product by silica gel flash chromatography. Elute with a gradient of 0-30% ethyl acetate in hexanes.
- Product Isolation: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield **4-Nitro-phenyl-N-benzylcarbamate** as off-white crystals^[1].

Experimental Workflow



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Caption: Workflow for the synthesis of **4-Nitro-phenyl-N-benzylcarbamate**.

Data Summary

The following table summarizes the quantitative data obtained from the synthesis.

Parameter	Value	Reference
Yield	72%	[1]
Physical Form	Off-white crystals	[1]
Purity	>98.0% (N)	[2]
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₄	[2]
Molecular Weight	272.26 g/mol	[2]

Characterization

The synthesized compound can be characterized using various spectroscopic methods.

- ¹H and ¹³C{¹H} Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the product.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the carbamate C=O and N-H stretches.
- UV-Visible Spectroscopy: Can be used for quantitative analysis if needed.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- 4-Nitrophenyl chloroformate is corrosive and moisture-sensitive. Handle with care.
- Methylene chloride is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

- Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.

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References

- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. 4-Nitrophenyl N-Benzylcarbamate, 200MG | [Labscoop](https://labscoop.com) [labscoop.com]
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